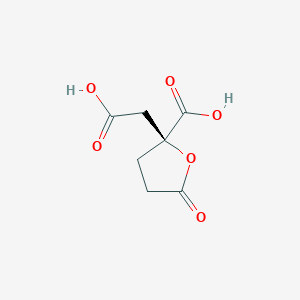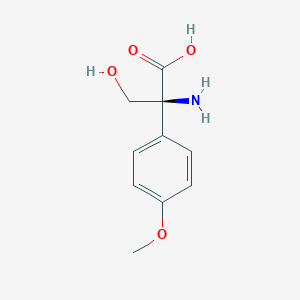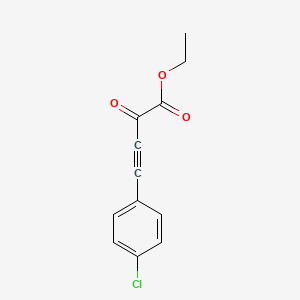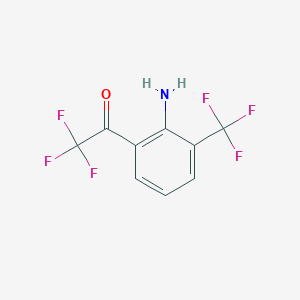
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nicotinoyl and carbonitrile functional groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile can be synthesized through several synthetic routes. One common method involves the condensation of 1,2-dihydroquinoline with nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of 1-nicotinoyl-1,2-dihydroquinoline-2-carbonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline compounds.
科学的研究の応用
1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1-nicotinoyl-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the carbonitrile group allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
類似化合物との比較
Quinoline: A parent compound with similar structural features but lacking the nicotinoyl and carbonitrile groups.
Nicotinic Acid Derivatives: Compounds that share the nicotinoyl group but differ in the rest of the structure.
Carbonitrile Compounds: Molecules containing the carbonitrile functional group but with different core structures.
Uniqueness: 1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H11N3O |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-14-8-7-12-4-1-2-6-15(12)19(14)16(20)13-5-3-9-18-11-13/h1-9,11,14H |
InChIキー |
HOFXQWJCKGKQDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CN=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)

![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)

![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)



![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)


